![molecular formula C18H29N5O11S2 B030141 (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 90663-73-3](/img/structure/B30141.png)
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
説明
This compound, due to its complexity, suggests relevance in biochemical contexts, possibly involving enzyme inhibition, receptor activation, or as a structural mimic of biologically active peptides. The presence of multiple chiral centers indicates its synthesis could involve stereoselective methodologies, and its structure suggests potential for specific interactions with biological molecules.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step synthetic pathways, leveraging principles of organic chemistry such as protection/deprotection of functional groups, stereoselective addition reactions, and the formation of disulfide bonds. Techniques described for related compounds involve highly stereoselective synthesis methods and intermediates useful for the preparation of inhibitory peptides and other biologically relevant molecules (Thaisrivongs et al., 1987).
Molecular Structure Analysis
The detailed molecular structure, featuring multiple amino and carboxylic acid groups, suggests a compound that could participate in hydrogen bonding and ionic interactions, important for biological specificity and function. The presence of disulfide bonds implies potential redox reactivity, affecting its structure and biological activity under physiological conditions.
Chemical Reactions and Properties
Given its functional groups, the compound is likely to engage in reactions typical of amino acids and peptides, such as peptide bond formation and disulfide exchange reactions. Its chemical behavior would be significantly influenced by its stereochemistry, impacting its reactivity and interaction with enzymes or receptors.
Physical Properties Analysis
The compound's physical properties, including solubility, melting point, and stability, would be influenced by its molecular structure. The presence of both hydrophobic (alkyl chains) and hydrophilic (amino and carboxylic acid groups) regions suggests amphiphilic character, affecting its behavior in aqueous and organic environments.
Chemical Properties Analysis
Chemically, the compound's reactivity would be characterized by the functional groups present. The amino groups may undergo reactions such as acylation and carbonylation, while the carboxylic acid groups could participate in esterification and amidation reactions. The disulfide bond introduces redox reactivity, potentially altering the molecule's structure and activity through oxidation or reduction.
The synthesis and study of such a complex molecule would contribute to our understanding of biochemical processes and molecular interactions. The methodologies and analyses pertaining to similar compounds provide a foundation for exploring the synthesis, structure, and function of this and related molecules in biochemical contexts.
- Thaisrivongs, S., et al. (1987). Renin inhibitors. Design of angiotensinogen transition-state analogues (Thaisrivongs et al., 1987).
科学的研究の応用
Potential Cosmetic Applications
Research has identified certain sulfur-containing compounds, such as (S)-2-amino-5-((R)-1-carboxy-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylthio)ethyl-amino)-5-oxopentanoic acid, from pineapple fruits. These compounds have been found to exhibit inhibitory activities against tyrosinase, an enzyme crucial in melanin synthesis. This suggests potential applications in skin whitening and anti-browning agents in cosmetics (Zheng et al., 2010).
Renin Inhibition and Potential Therapeutic Use
A study focused on designing angiotensinogen transition-state analogues identified compounds containing 2(R),3(R),4(R),5(S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residues, which showed potent inhibitory effects on human plasma renin. This could have therapeutic applications, particularly in treating conditions like hypertension (Thaisrivongs et al., 1987).
Busulfan Metabolism and Glutathione Interaction
A metabolite of busulfan, an anti-cancer drug, was identified as EdAG, an electrophilic analog of glutathione (GSH), which forms a nonreducible analog of glutathione disulfide. This finding suggests potential implications in understanding the drug's toxicity and the role of altered cellular GSH concentrations (Younis et al., 2008).
特性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O11S2/c19-8(16(29)30)1-3-12(24)22-10(15(28)21-5-14(26)27)6-35-36-7-11(18(33)34)23-13(25)4-2-9(20)17(31)32/h8-11H,1-7,19-20H2,(H,21,28)(H,22,24)(H,23,25)(H,26,27)(H,29,30)(H,31,32)(H,33,34)/t8-,9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMADLQGPTPJP-NAKRPEOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514187 | |
| Record name | (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
CAS RN |
90663-73-3 | |
| Record name | (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



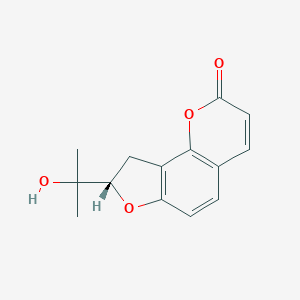
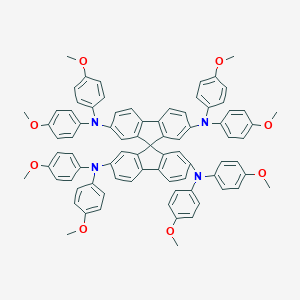

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
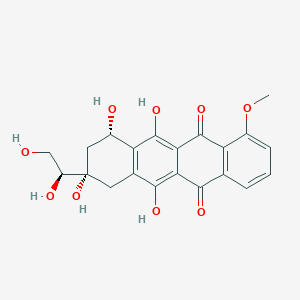
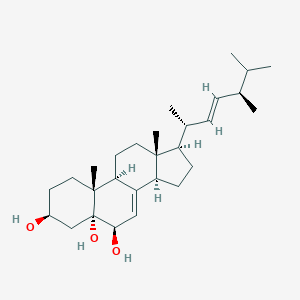
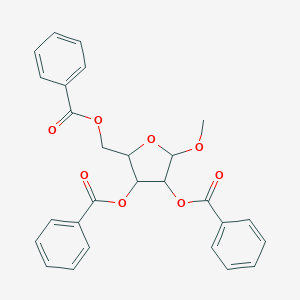
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
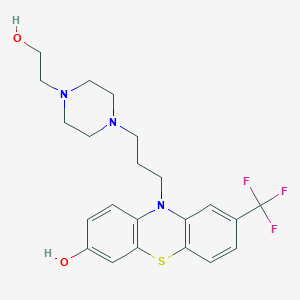

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
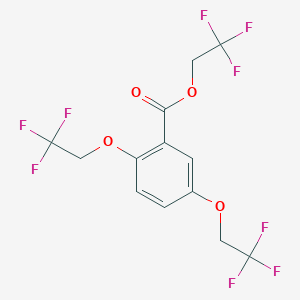
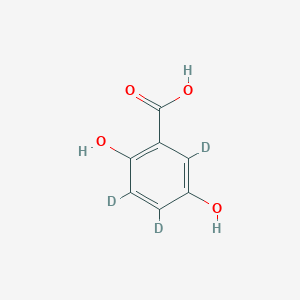
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)